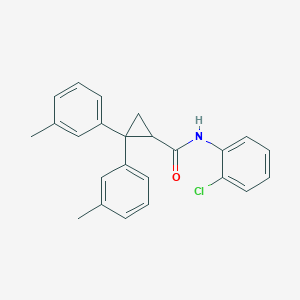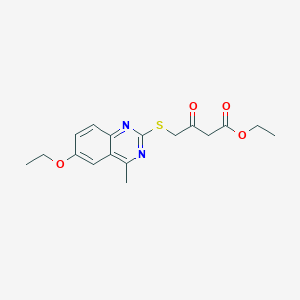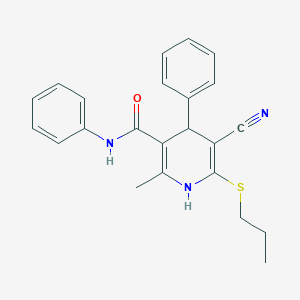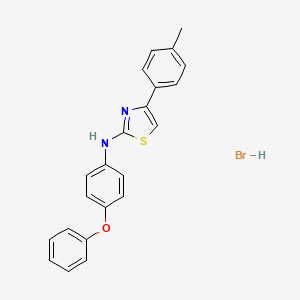![molecular formula C27H18Cl2N4O5 B5194302 N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE](/img/structure/B5194302.png)
N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenyl and nitrobenzoyl groups attached to an isophthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isophthalamide Core: The initial step involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride.
Attachment of Chlorophenyl Groups: The isophthaloyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N,N-bis(4-chlorophenyl)isophthalamide.
Introduction of Nitrobenzoyl Group: The final step involves the reaction of N,N-bis(4-chlorophenyl)isophthalamide with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields N,N-bis(4-chlorophenyl)-5-[(4-aminobenzoyl)amino]isophthalamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-BIS-(2-CHLORO-4-NITRO-PHENYL)-ISOPHTHALAMIDE: This compound has a similar structure but with different substitution patterns on the phenyl rings.
N,N’-BIS-(2-CHLORO-PHENYL)-ISOPHTHALAMIDE: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
N,N-BIS(4-CHLOROPHENYL)-5-[(4-NITROBENZOYL)AMINO]ISOPHTHALAMIDE is unique due to the presence of both chlorophenyl and nitrobenzoyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-N,3-N-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N4O5/c28-19-3-7-21(8-4-19)30-26(35)17-13-18(27(36)31-22-9-5-20(29)6-10-22)15-23(14-17)32-25(34)16-1-11-24(12-2-16)33(37)38/h1-15H,(H,30,35)(H,31,36)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZDQNMFGINKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B5194235.png)

![N-(5-chloro-2-methoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5194242.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B5194249.png)
![4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile](/img/structure/B5194256.png)
![6-methyl-N-(2-methylphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5194264.png)
![N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]iminopyridine-3-carboxamide](/img/structure/B5194275.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B5194308.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5194320.png)
![methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(2-methylphenyl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5194324.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)

